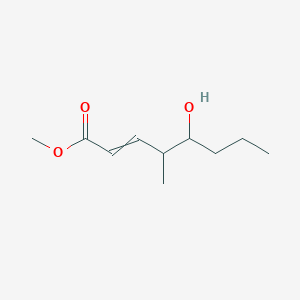
Methyl 5-hydroxy-4-methyloct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-hydroxy-4-methyloct-2-enoate is an organic compound with the molecular formula C10H18O3 It is a derivative of octenoic acid, featuring a hydroxyl group at the fifth position and a methyl group at the fourth position on the octenoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-4-methyloct-2-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-4-methyloct-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the aldol condensation of 4-methylpentanal with methyl acrylate, followed by selective reduction of the resulting α,β-unsaturated ester to yield the desired product. This reaction requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are used to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-hydroxy-4-methyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 5-oxo-4-methyloct-2-enoate.
Reduction: 5-hydroxy-4-methyloctanol.
Substitution: 5-chloro-4-methyloct-2-enoate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-hydroxy-4-methyloct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Wirkmechanismus
The mechanism of action of methyl 5-hydroxy-4-methyloct-2-enoate involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-hydroxyhexanoate: Similar structure but with a shorter carbon chain.
Methyl 5-hydroxy-4-methylhex-2-enoate: Similar structure but with a different carbon chain length.
Methyl 5-hydroxy-4-methylhept-2-enoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl 5-hydroxy-4-methyloct-2-enoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
919296-40-5 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
methyl 5-hydroxy-4-methyloct-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-5-9(11)8(2)6-7-10(12)13-3/h6-9,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
MODAUSOBLAEPAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C)C=CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


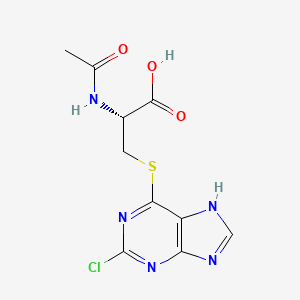
![Decyltris[(propan-2-yl)oxy]silane](/img/structure/B12631002.png)

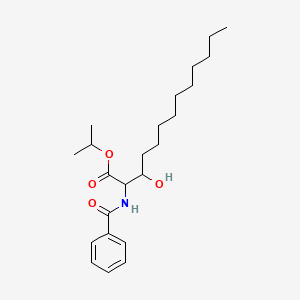
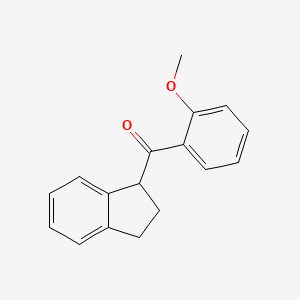
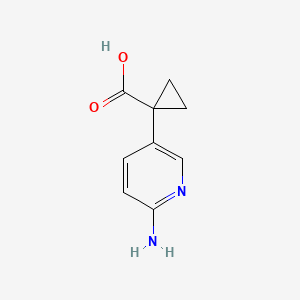

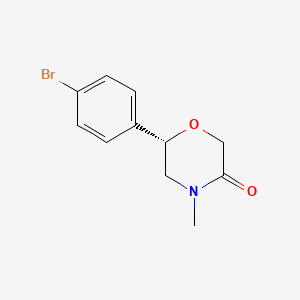
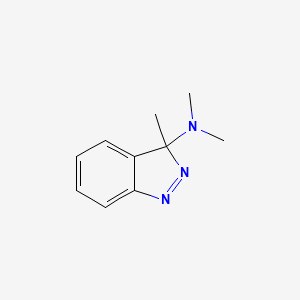

![2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12631048.png)
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)

![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)
